Receptor Binding: D-Phe7 Substitution Abolishes SSTR2/4 Affinity While Preserving SSTR3/5 Interaction
Direct binding studies on a series of D-Trp8-somatostatin-14 analogs demonstrate that substituting Phe7 with pyrazinylalanine (a mimic of D-Phe7) results in complete loss of detectable binding to both human SSTR2 and SSTR4 (Ki not quantifiable), while preserving measurable affinity for SSTR3 and SSTR5 [1]. In contrast, the parent compound D-Trp8-somatostatin-14 retains nanomolar binding to these receptors. This finding establishes that the aromatic side chain at position 7 is non-essential for SSTR2 binding but is critical for SSTR3/SSTR5 engagement, a structural requirement that clinical analogs (e.g., octreotide) exploit for SSTR2 bias [2].
| Evidence Dimension | Binding affinity (Ki) at human somatostatin receptors |
|---|---|
| Target Compound Data | Pyrazinylalanine(7)-D-Trp(8)-SRIF-14: No binding detected at hSSTR2 and hSSTR4 |
| Comparator Or Baseline | D-Trp(8)-SRIF-14 (parent analog): Ki values in nanomolar range for hSSTR2 and hSSTR4 |
| Quantified Difference | Complete loss of binding (Ki shift from nanomolar to undetectable) |
| Conditions | In vitro competition binding assay using radiolabeled [125I]-somatostatin on human SSTR subtypes |
Why This Matters
This data proves that the D-Phe7 modification fundamentally alters the receptor selectivity profile, making the compound a valuable negative control for SSTR2-mediated effects and a selective probe for SSTR3/5 pharmacology.
- [1] Neelamkavil S, et al. Replacement of Phe6, Phe7, and Phe11 of D-Trp8-somatostatin-14 with L-pyrazinylalanine. J Med Chem. 2005;48(12):4025-30. View Source
- [2] Grace CR, Érchegyi J, Koerber SC, Reubi JC, Rivier JE, Riek R. Novel sst2-selective somatostatin agonists. Three-dimensional consensus structure by NMR. J Med Chem. 2006;49(15):4487-96. View Source
